molecular formula C11H13NO2 B8792515 1-(5-Methoxyindolin-1-yl)ethanone

1-(5-Methoxyindolin-1-yl)ethanone

Cat. No.: B8792515
M. Wt: 191.23 g/mol
InChI Key: BAOMRKOXBRECSL-UHFFFAOYSA-N
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Description

Researchers can explore the potential of 1-(5-Methoxyindolin-1-yl)ethanone as a building block in organic synthesis and pharmaceutical research. This compound features an indoline scaffold, a structure of high interest in medicinal chemistry due to its presence in various biologically active molecules. Investigations into its specific properties and mechanisms of action are ongoing to evaluate its utility across different scientific fields.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

BAOMRKOXBRECSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution , where the lone pair on the indole nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine or triethylamine is employed as a catalyst to neutralize HCl byproducts, preventing hydrolysis of the acetylating agent. Key parameters include:

ParameterValue/Description
SolventDichloromethane (DCM)
Temperature0–25°C (ambient to controlled cooling)
Molar Ratio1:1 (indole:acetyl chloride)
CatalystPyridine or triethylamine (1.2 equiv)
Reaction Time4–12 hours
Yield70–85% (dependent on purity of reagents)

Anhydrous conditions are critical to avoid competing hydrolysis of acetyl chloride to acetic acid. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm consumption of the starting material.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the organic layer is separated. Column chromatography using ethyl acetate/hexane (25–30%) eluent system yields the pure product as a pale yellow solid. Recrystallization from ethanol or methanol further enhances purity (>98% by HPLC).

Alternative Synthetic Routes

While the classical method dominates literature, alternative pathways have been explored to improve selectivity or adapt to substrate availability.

Reductive Acetylation of Nitro Precursors

A modified approach involves synthesizing 1-(5-nitroindolin-1-yl)ethanone followed by reduction and methylation. This method, though lengthier, allows precise control over substituent positioning:

  • Nitration : Treatment of 1-(indolin-1-yl)ethanone with Cu(NO₃)₂·3H₂O and K₂S₂O₈ in dichloroethane (DCE) introduces a nitro group at the 5-position.

  • Reduction : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine.

  • Methylation : The amine is methylated using methyl iodide or dimethyl sulfate to install the methoxy group.

StepReagents/ConditionsYield (%)
NitrationCu(NO₃)₂·3H₂O, K₂S₂O₈, DCE, 80°C, 2h82
ReductionFe, HCl, EtOH/H₂O, 80°C, 2h80
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h75

This route is advantageous for introducing isotopic labels (e.g., ¹³C-methoxy groups) but suffers from lower overall yields (~48%) compared to direct acetylation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under microwave conditions (150 W, 100°C), the acetylation completes in 20–30 minutes with comparable yields (78–82%). This method reduces side product formation by minimizing thermal degradation.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Notes
Dichloromethane8.9385Optimal for acyl chloride
THF7.5872Slower reaction kinetics
Acetonitrile37.568Competes in nucleophilicity

Polar aprotic solvents like DCM stabilize the acyl chloride intermediate while maintaining the indole’s nucleophilicity.

Catalyst Screening

Base catalysts influence both reaction rate and byproduct formation:

CatalystpKaYield (%)Byproducts
Pyridine5.2183Minimal
Triethylamine10.7580Slight over-acetylation
DMAP9.288Requires strict stoichiometry

4-Dimethylaminopyridine (DMAP) shows superior catalytic activity but increases cost.

Industrial-Scale Production Considerations

Large-scale synthesis demands adaptations for safety and efficiency:

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction time to <1 hour.

  • In Situ Quenching : Automated pH adjustment minimizes manual handling of corrosive HCl.

  • Solvent Recovery : Distillation units reclaim >90% of DCM, reducing environmental impact.

Pilot studies report 90% yield at kilogram scale using optimized flow chemistry protocols.

Chemical Reactions Analysis

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.

    Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Indoline Ring

1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethanone (2l2) Substituents: Chloro at 5-position, trichloroethyl at 3-position. Impact: The electron-withdrawing chloro group increases electrophilic reactivity compared to methoxy. Molecular Weight: 341.06 g/mol (vs. ~191–253 g/mol for methoxy analogs) .

1-(5-(Benzyloxy)indolin-1-yl)ethanone Substituents: Benzyloxy at 5-position. Impact: The benzyloxy group increases lipophilicity and steric hindrance, which may improve membrane permeability but reduce aqueous solubility compared to methoxy. Molecular weight is 267.32 g/mol .

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Substituents: Methoxy at 5-position, amino at 6-position, dimethylamino on ethanone. Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Modifications to the Ethanone Group

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Modification: Chloro substituent on ethanone. Impact: Enhances electrophilicity, making the compound reactive in nucleophilic substitutions. The hydrochloride salt improves water solubility .

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone Modification: Pyridinyl substitution on ethanone.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Properties
1-(5-Methoxyindolin-1-yl)ethanone ~191–253* Moderate lipophilicity; methoxy group enhances stability .
1-(5-Chloroindolin-1-yl)ethanone ~232–341 Higher reactivity due to chloro; increased electrophilicity .
1-(5-(Benzyloxy)indolin-1-yl)ethanone 267.32 High lipophilicity; reduced solubility .
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone 249.31 Basic properties; improved target engagement .

*Estimated based on analogs in .

Q & A

Q. How can synthetic routes be scaled while maintaining regioselectivity for the 5-methoxy position?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for large-scale acylation .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block competing reaction sites .
  • Process analytical technology (PAT) : In-line NMR monitors regioselectivity in real time .

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